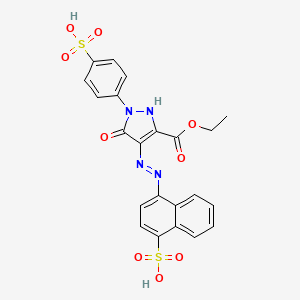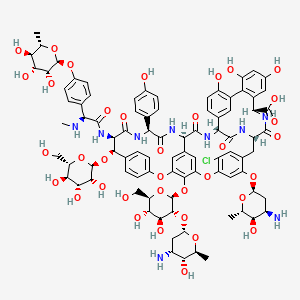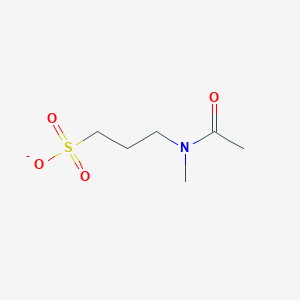
(3-(Dimethylamino)propyl)diphenylphosphine oxide
Übersicht
Beschreibung
“(3-(Dimethylamino)propyl)diphenylphosphine oxide” is a type of aminophosphine oxide (AmPO), which are compounds that contain at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond containing molecules . AmPOs have additional ‘N’ sites, including highly basic ‘P=O’ groups . These features make them exhibit smooth and unexpected behavior . They are exciting ligand systems for the coordination chemistry of actinides, and their involvement in catalytic organic reactions .
Synthesis Analysis
The synthesis of aminophosphine oxides, such as “(3-(Dimethylamino)propyl)diphenylphosphine oxide”, can be achieved through the oxidation of AmPOs . For example, benzyl-N(Ph2P)2 and 2-picolyl-N(Ph2P)2 with hydrogen peroxide yielded the corresponding phosphine oxides .Molecular Structure Analysis
The molecular structure of aminophosphine oxides is characterized by the presence of at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond containing molecules . They also have additional ‘N’ sites, including highly basic ‘P=O’ groups .Chemical Reactions Analysis
Aminophosphine oxides are involved in various catalytic organic reactions, including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc . The diverse properties of the AmPOs and their metal complexes demonstrate both the scope and complexity of these systems .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Oxidation Studies
- Crystal Structure Analysis : The compound has been analyzed for its unique crystal structure. In a study, single-crystal X-ray structure of this compound was determined, showing interesting features like apparent P–O bond shortening with increasing oxidation across the series, and a packing in the crystals showing primary one-dimensional chains extended into a sheet structure by peripheral inter-chain associations (Lynch et al., 2003).
Catalysis and Chemical Reactions
- Catalysis in Asymmetric Reactions : The compound has been used in promoting asymmetric cycloaddition reactions. In research involving organopalladium complexes, it was successfully used to promote high stereoselectivity in cycloaddition reactions between certain compounds, demonstrating its effectiveness in catalysis (Ma et al., 2009).
Metabolism and Enzymatic Reactions
- Metabolism Studies : A study explored the metabolism of this compound, where it was enzymatically converted to the corresponding phosphine oxides in rat liver microsomes, showcasing its biochemical interactions and metabolic pathways (Wiley et al., 1972).
Synthesis and Biological Activity
- Synthesis and Pharmacological Activity : Research has been conducted on synthesizing this compound and evaluating its pharmacological activity. Notably, studies revealed a marked reduction in spontaneous activity in mice, indicating its potential biological effects (Wiley & Godwin, 1965).
Chemical Synthesis and Ligand Properties
- Chemical Synthesis : The compound has been synthesized in various studies, focusing on its potential as a ligand in metal complex catalysis. Its coordination properties and applications in catalysis have been a subject of interest, especially in reactions involving palladium complexes (Reznikov & Skvortsov, 2008).
Wirkmechanismus
Zukünftige Richtungen
Although many AmPOs have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine tuning the electronic and steric properties of substituents on the central phosphorus atom .
Eigenschaften
IUPAC Name |
3-diphenylphosphoryl-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NOP/c1-18(2)14-9-15-20(19,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLIALPDEPSOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914611 | |
| Record name | 3-(Diphenylphosphoryl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)propyl)diphenylphosphine oxide | |
CAS RN |
962-95-8 | |
| Record name | Phosphine oxide, (3-(dimethylamino)propyl)diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diphenylphosphoryl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















